(R)-(+)-1-Phenylethyl isocyanate

Chiral Analysis Gas Chromatography Hydroxy Fatty Acids

(R)-(+)-1-Phenylethyl isocyanate (CAS: 33375-06-3) is a chiral, non-racemic isocyanate compound widely employed as a derivatizing agent in analytical chemistry. It functions by reacting with nucleophilic functional groups, such as alcohols and amines, to form stable diastereomeric carbamate or urea derivatives.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 33375-06-3
Cat. No. B052802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Phenylethyl isocyanate
CAS33375-06-3
Synonyms(R)-(1-Isocyanatoethyl)-benzene;  (+)-(R)-α-Phenethyl Isocyanate;  (+)-1-Phenylethyl Isocyanate;  (+)-α-Methylbenzyl Isocyanate;  (+)-α-Phenylethyl Isocyanate;  (R)-(+)-1-Phenethyl Isocyanate;  (R)-(+)-Alpha-methylbenzyl Isocyanate;  (R)-(+)-α-Methylbenzyl
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=C=O
InChIInChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1
InChIKeyJJSCUXAFAJEQGB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-1-Phenylethyl Isocyanate (CAS: 33375-06-3): Chiral Derivatization Reagent for Enantiomeric Excess Determination


(R)-(+)-1-Phenylethyl isocyanate (CAS: 33375-06-3) is a chiral, non-racemic isocyanate compound widely employed as a derivatizing agent in analytical chemistry. It functions by reacting with nucleophilic functional groups, such as alcohols and amines, to form stable diastereomeric carbamate or urea derivatives [1]. This derivatization step is critical for converting enantiomers into diastereomers, which can then be separated and quantified using conventional achiral chromatographic techniques, such as reversed-phase HPLC or capillary gas chromatography [2]. The reagent is a cornerstone tool for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules, a critical quality attribute in pharmaceutical development and asymmetric synthesis .

Procurement Rationale: Why Generic (R)-(+)-1-Phenylethyl Isocyanate Substitution is Scientifically Unacceptable


Direct substitution with alternative chiral derivatizing agents or lower-purity materials is scientifically invalid and risks experimental failure. This compound's specific chiral recognition and separation performance are not a commodity function of the 'phenylethyl isocyanate' class. The (R)-(+)-enantiomer provides a distinct, quantitative separation profile compared to its (S)-(-) antipode, racemic mixtures, and even other popular chiral reagents like Mosher's acid chloride [1]. Critical performance metrics, including resolution factors (Rf) for challenging substrates with remote stereogenic centers [2] and baseline separation capability in specific analytical systems, are intrinsic to this exact stereoisomer and its high optical purity (≥99.5:0.5 enantiomeric ratio) [3]. Using a substitute introduces uncharacterized variables, directly compromising data integrity, regulatory compliance, and the validity of enantiomeric excess (ee) determinations.

Quantitative Evidence Guide: Verifiable Differentiation of (R)-(+)-1-Phenylethyl Isocyanate


Quantified Superior Resolution for Remote Stereogenic Centers vs. Alternative Chiral Reagents

(R)-(+)-1-Phenylethyl isocyanate (1-PEIC) enables the successful chromatographic separation of diastereomeric carbamates derived from secondary alcohols where the stereogenic center is remote from the functional group. This is a known analytical challenge where other popular chiral derivatizing agents, such as Mosher's acid chloride, often fail to provide adequate resolution [1]. The diastereomeric carbamates of (±)-12-hydroxyoctadecanoic acid methyl ester, a substrate with a remote stereogenic center at C12, were successfully resolved using 1-PEIC on an achiral EC-5 capillary GC column, a feat described as a demonstration of its 'unique separation power' [1].

Chiral Analysis Gas Chromatography Hydroxy Fatty Acids

High Optical Purity: Guaranteed Enantiomeric Ratio of ≥99.5:0.5

The (R)-(+)-1-phenylethyl isocyanate available for procurement is specified with an exceptionally high optical purity. The enantiomeric ratio is certified to be ≥99.5:0.5 as determined by gas chromatography (GC), with an overall purity of ≥99.0% (sum of enantiomers) [1]. This level of optical purity is critical, as the presence of the undesired (S)-(-)-enantiomer in the reagent would directly lead to the formation of diastereomeric derivatives that are enantiomeric to the intended ones, creating complex, co-eluting peaks and compromising the accuracy of enantiomeric excess (ee) determinations [2].

Chiral Purity Quality Control Procurement Specification

Demonstrated HPLC Resolution of Amphetamine Enantiomers vs. Alternative Chiral Reagents

In a direct comparative study, (R)-(+)-1-phenylethyl isocyanate (PEIC) was one of four chiral reagents evaluated for the HPLC resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) [1]. While all four reagents formed diastereomeric derivatives, the separation performance was quantified and varied significantly. The HPLC resolution of diastereomeric derivatives from sugar isothiocyanates (GITC and AITC) and Mosher's acid chloride (MTPA·Cl) was typically greater than 98% baseline separation. In contrast, the resolution achieved with the derivatives from PEIC was less complete [1].

Pharmaceutical Analysis HPLC Chiral Derivatization

Optimal Application Scenarios for (R)-(+)-1-Phenylethyl Isocyanate in Research and Development


Chiral Purity Analysis of Pharmaceutical Intermediates and Metabolites in Biological Fluids

This reagent is optimally applied in pharmaceutical R&D and QC for the determination of enantiomeric purity of amine-containing drug candidates and their metabolites. A validated method using (R)-(+)-1-phenylethyl isocyanate (RPEIC) has been described for the separation and quantification of the enantiomers of 5,6-dihydroxy-2-methyl-aminotetralin in biological fluids [1]. The procedure involves a selective derivatization step, allowing for the sensitive and accurate measurement of each enantiomer, which is essential for understanding the pharmacokinetic and pharmacodynamic profiles of chiral drugs [1].

Absolute Configuration Assignment of Novel Natural Products and Synthetic Alcohols

When isolating or synthesizing a new chiral secondary alcohol, determining its absolute configuration (R or S) is a fundamental requirement. (R)-(+)-1-Phenylethyl isocyanate is a premier reagent for this purpose. By reacting it with an alcohol of unknown configuration, the resulting diastereomeric carbamates can be analyzed by gas chromatography [2]. The predictable elution order of the diastereomers, derived from the known configuration of the (R)-reagent, allows for the direct assignment of the alcohol's configuration without the need for X-ray crystallography [2]. This method is particularly powerful for medium- to long-chain aliphatic alcohols where other methods are less effective [2].

Method Development for Enantiomeric Excess (ee) Determination of Bioactive Hydroxy Fatty Acids

The analysis of hydroxy fatty acids, important signaling molecules like oxylipins, is notoriously difficult due to the remote location of their stereogenic centers. (R)-(+)-1-Phenylethyl isocyanate has been shown to be uniquely effective in resolving these challenging analytes [3]. Its use in developing GC methods for determining the enantiomeric excess of hydroxy fatty acids from biological samples is a high-value application. The ability to accurately measure the ee of these compounds is critical for understanding their biosynthesis, biological activity, and role in disease [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-1-Phenylethyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.